5-fluoro-[1,3]thiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system with a fluorine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 5-fluoro-[1,3]thiazolo[5,4-b]pyridine is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound binds to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3K, thereby affecting the downstream signaling pathways that are regulated by this enzyme.
Biochemical Pathways
The inhibition of PI3K by this compound affects several downstream pathways. PI3K is a key player in the PI3K/Akt signaling pathway , which is involved in the regulation of cell cycle and survival. Therefore, the inhibition of PI3K can lead to the suppression of these cellular processes .
Result of Action
The result of the action of this compound is the potent inhibition of PI3K. This leads to the disruption of the PI3K/Akt signaling pathway, which can result in the suppression of cell growth and proliferation . The compound exhibits strong PI3Kα inhibitory activity with an IC50 of 3.6 nM .
Biochemical Analysis
Biochemical Properties
5-fluoro-[1,3]thiazolo[5,4-b]pyridine has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with these enzymes, inhibiting their activity and thereby influencing biochemical reactions within the cell .
Cellular Effects
The inhibition of PI3Ks by this compound has significant effects on various types of cells and cellular processes . By influencing cell signaling pathways, the compound can affect gene expression and cellular metabolism . It has been shown to potently inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically PI3Ks . This binding inhibits the activity of the enzymes, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
The compound’s potent inhibitory activity against PI3Ks suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory effects on PI3Ks, it is likely that the compound interacts with enzymes and cofactors in pathways related to these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-[1,3]thiazolo[5,4-b]pyridine typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method starts with the reaction of 2-aminothiazole with 2-chloropyridine under basic conditions to form the thiazolo[5,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of catalysts and solvents that are suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position .
Scientific Research Applications
5-fluoro-[1,3]thiazolo[5,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
Uniqueness
5-fluoro-[1,3]thiazolo[5,4-b]pyridine is unique due to the presence of the fluorine atom at the 5-position, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
2385287-60-3 |
---|---|
Molecular Formula |
C6H3FN2S |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.